molecular formula C10H9F6N B1333709 3,5-Bis(trifluoromethyl)-N-ethylaniline CAS No. 49850-16-0

3,5-Bis(trifluoromethyl)-N-ethylaniline

Cat. No. B1333709
CAS RN: 49850-16-0
M. Wt: 257.18 g/mol
InChI Key: WOIXGFNIYODSEA-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)aniline is a chemical compound with the molecular formula (CF3)2C6H3NH2. It has a molecular weight of 229.12 . This compound has been used in the synthesis of various other compounds, including N-[2-hydroxy-1-naphthylidene]-3,5-bis(trifluoromethyl)aniline and 5,7-bis(trifluoromethyl)aniline .


Synthesis Analysis

The synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives has been reported . The synthesis involved the design and antimicrobial studies of 30 novel pyrazole derivatives . An improved and efficient bromination of 3,5-bis(trifluoromethyl)benzene was also developed .


Molecular Structure Analysis

The molecular structure of 3,5-Bis(trifluoromethyl)aniline can be represented by the SMILES string Nc1cc(cc(c1)C(F)(F)F)C(F)(F)F . The InChI key for this compound is CDIDGWDGQGVCIB-UHFFFAOYSA-N .


Chemical Reactions Analysis

3,5-Bis(trifluoromethyl)aniline has been used in the synthesis of various compounds. For example, it was used in the synthesis of N-[2-hydroxy-1-naphthylidene]-3,5-bis(trifluoromethyl)aniline . A safe and reliable preparation of the potentially explosive 3,5-bis(trifluoromethyl)phenyl Grignard and 3-trifluoromethylphenyl Grignard reagents, from the precursor bromides, is also described .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Bis(trifluoromethyl)aniline include a refractive index of n20/D 1.434 (lit.), a boiling point of 85 °C/15 mmHg (lit.), and a density of 1.467 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis of Schiff’s Bases

This compound is used in the synthesis of N-[2-hydroxy-1-naphthylidene]-3,5-bis(trifluoromethyl)aniline, a type of Schiff’s base . Schiff’s bases have various applications, including as ligands in coordination chemistry and as intermediates in organic synthesis.

Antimicrobial Agents

The trifluoromethyl group is significant in drug discovery. 3,5-Bis(trifluoromethyl)-N-ethylaniline derivatives, such as pyrazole derivatives, have been studied for their potent antimicrobial activities .

Organocatalysis

Compounds like 3,5-Bis(trifluoromethyl) Phenylammonium triflate derived from this chemical serve as novel organocatalysts for synthesizing heterocyclic compounds such as dihydroquinazolin-4(1H)-ones .

Amidation Reactions

It is used in solventless direct amidation reactions under metal- and catalyst-free conditions to prepare compounds like N-(3,5-bis(trifluoromethyl)benzyl)stearamide .

Synthesis of Building Blocks

It serves as a precursor for monosubstituted benzene-1,2-diamine building blocks, which are valuable in various synthetic pathways .

Biocatalytic Reductions

The compound is involved in biocatalytic processes to produce optically active isomers used in pharmaceutical synthesis .

Synthesis of Pharmaceutical Intermediates

Optically active isomers of this compound are crucial intermediates in synthesizing lipid-lowering agents and NK1 antagonists .

Improved Preparation Methods

Research includes developing improved and efficient methods for preparing related compounds like 3,5-bis(trifluoromethyl)acetophenone and its derivatives .

Each application utilizes the unique properties of 3,5-Bis(trifluoromethyl)-N-ethylaniline and its derivatives to advance research and development in various scientific fields.

For further details on each application or if you have specific questions about any field, feel free to ask!

Thermo Fisher Scientific - Chemicals MDPI - Molecules MDPI - Molbank MDPI - Molbank Ingenta Connect X-Mol Springer Link MDPI - Molecules

Safety and Hazards

3,5-Bis(trifluoromethyl)aniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Mechanism of Action

properties

IUPAC Name

N-ethyl-3,5-bis(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F6N/c1-2-17-8-4-6(9(11,12)13)3-7(5-8)10(14,15)16/h3-5,17H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIXGFNIYODSEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371166
Record name 3,5-Bis(trifluoromethyl)-N-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(trifluoromethyl)-N-ethylaniline

CAS RN

49850-16-0
Record name 3,5-Bis(trifluoromethyl)-N-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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